molecular formula C26H32N4O2 B610995 SRS16-86

SRS16-86

Cat. No.: B610995
M. Wt: 432.6 g/mol
InChI Key: DFENTOUMMDWZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SRS16-86 is a novel third-generation ferrostatin, known for its potent inhibition of ferroptosis, a type of iron-dependent cell death. This compound has shown significant promise in scientific research, particularly in the study of renal ischemia-reperfusion injury and spinal cord injury. This compound is more stable in metabolism and plasma compared to its predecessor, Ferrostatin-1 .

Chemical Reactions Analysis

Types of Reactions: SRS16-86 primarily undergoes reactions related to its role as a ferroptosis inhibitor. It interacts with reactive oxygen species and iron, preventing lipid peroxidation and cell death

Biological Activity

SRS16-86 is a novel small molecule inhibitor specifically targeting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has shown significant promise in various preclinical studies, particularly in the context of spinal cord injury (SCI) and acute kidney injury (AKI). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Ferroptosis is driven by the accumulation of lipid peroxides and reactive oxygen species (ROS), which can lead to cell death. This compound acts primarily by inhibiting the enzyme glutathione peroxidase 4 (GPX4), which is essential for reducing lipid peroxides. By blocking GPX4, this compound promotes the accumulation of lipid peroxides, thereby preventing ferroptosis in susceptible cells. The compound also modulates the cystine/glutamate antiporter (System Xc−), which is crucial for maintaining intracellular glutathione levels and thus plays a role in ferroptosis regulation .

Spinal Cord Injury (SCI)

In a rat model of contusion SCI, treatment with this compound resulted in significant functional recovery. The compound was shown to upregulate anti-ferroptotic factors such as GPX4 and glutathione (GSH), while downregulating markers of lipid peroxidation like 4-hydroxynonenal (4HNE). Additionally, inflammatory cytokines including IL-1β and TNF-α were significantly reduced following treatment, indicating that this compound not only mitigates ferroptosis but also modulates the inflammatory response associated with SCI .

Key Findings:

  • Functional Recovery: Enhanced motor function post-SCI.
  • Biomarker Modulation: Upregulation of GPX4 and GSH; downregulation of 4HNE.
  • Inflammation Reduction: Decreased levels of IL-1β and TNF-α.

Acute Kidney Injury (AKI)

This compound has also been evaluated in models of AKI, where it demonstrated protective effects against kidney damage induced by various stressors. The compound effectively reduced ferroptosis-related cell death in tubular cells, leading to improved renal function post-injury. Studies indicated that this compound could prevent oxidative stress and maintain mitochondrial integrity, which are critical for kidney cell survival during acute injury episodes .

Key Findings:

  • Renal Protection: Significant reduction in cell death during AKI.
  • Oxidative Stress Mitigation: Preservation of mitochondrial function.

Comparative Efficacy

A comparative analysis between this compound and earlier ferroptosis inhibitors like Fer-1 and SRS11-92 indicates that this compound exhibits superior potency and specificity against ferroptotic cell death. This enhanced efficacy may be attributed to its unique mechanism of action and ability to target multiple pathways involved in ferroptosis regulation .

CompoundMechanism of ActionEfficacy in SCIEfficacy in AKI
This compoundInhibits GPX4; modulates System Xc−HighHigh
Fer-1Inhibits lipid peroxidationModerateModerate
SRS11-92Similar to Fer-1 but less potentModerateLow

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Spinal Cord Injury Study : A study involving rats demonstrated that administration of this compound significantly improved recovery outcomes post-SCI by reducing ferroptosis markers and enhancing neuronal survival .
  • Kidney Injury Model : In a model of rhabdomyolysis-induced AKI, this compound treatment resulted in lower levels of renal injury markers and improved kidney function compared to untreated controls .

Properties

IUPAC Name

tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFENTOUMMDWZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC23CC4CC(C2)CC(C4)C3)N=CC5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
SRS16-86
3,4-Dihydroxy-5-methoxybenzoyl chloride
SRS16-86
3,4-Dihydroxy-5-methoxybenzoyl chloride
SRS16-86
3,4-Dihydroxy-5-methoxybenzoyl chloride
SRS16-86
3,4-Dihydroxy-5-methoxybenzoyl chloride
SRS16-86
3,4-Dihydroxy-5-methoxybenzoyl chloride
SRS16-86

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